molecular formula C18H11ClFN3O2 B12912734 7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid CAS No. 159831-78-4

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid

Cat. No.: B12912734
CAS No.: 159831-78-4
M. Wt: 355.7 g/mol
InChI Key: UVECIJBGCJVYQS-XBWBJOPRSA-N
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Description

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid (CAS 159831-78-4) is a synthetic cinnoline derivative supplied as a high-purity compound for research and development purposes. This molecule features a cinnoline core, a heterocyclic aromatic compound of significant interest in medicinal chemistry, which is functionalized with chlorine and fluorine atoms, a (3-phenyl-2-propenylidene)amino Schiff base moiety, and a carboxylic acid group. The presence of multiple functional groups and a conjugated system makes this compound a valuable scaffold for the synthesis of novel chemical entities and for probing structure-activity relationships. Preliminary toxicological data indicates a reported LD50 of over 2 gm/kg in unspecified mammal species . Researchers can utilize this compound as a key intermediate in organic synthesis and drug discovery projects. Its molecular formula is C16H10ClFN4O . The structural motifs present in this compound, particularly the cinnoline core and the Schiff base, are often associated with diverse biological activities, positioning it as a candidate for developing new pharmacological tools. The detailed safety information and structural data support its application in laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Professional handling in a well-equipped laboratory by qualified personnel is advised.

Properties

CAS No.

159831-78-4

Molecular Formula

C18H11ClFN3O2

Molecular Weight

355.7 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[[(E)-3-phenylprop-2-enylidene]amino]cinnoline-3-carboxylic acid

InChI

InChI=1S/C18H11ClFN3O2/c19-13-10-15-12(9-14(13)20)16(17(18(24)25)23-22-15)21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,24,25)/b7-4+,21-8?

InChI Key

UVECIJBGCJVYQS-XBWBJOPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid typically involves the condensation of 3-phenylallylideneamine with a cinnoline derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the cinnoline core to dihydrocinnoline derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((3-phenylallylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Tables

Table 1: Substituent Effects on Cinnoline Derivatives

Position Substituent Impact on Properties
3 Carboxylic acid Enhances solubility; participates in salt formation
4 Propenylidene amino group Introduces conjugation and steric bulk; modulates binding affinity
6/7 Fluoro/chloro Increases metabolic stability; alters electron density

Table 2: Core Structure Comparison

Core Nitrogen Positions Electronic Profile Example Application
Cinnoline 1 and 2 High π-deficiency Kinase inhibition
Quinoline 1 Moderate π-deficiency Antibacterial agents
Quinazoline 1 and 3 Enhanced hydrogen bonding EGFR inhibitors

Biological Activity

7-Chloro-6-fluoro-4-((3-phenyl-2-propenylidene)amino)-3-cinnolinecarboxylic acid (CAS No. 159831-78-4) is a synthetic organic compound characterized by a unique structure that includes a cinnoline core, chloro and fluoro substituents, and a propenylidene amino side chain. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities, especially in cancer research.

Structural Characteristics

The molecular formula of this compound is C18H11ClFN3O2C_{18}H_{11}ClFN_3O_2. The structural features contribute to its biological activity, particularly its ability to interact with various biological targets involved in cell proliferation and apoptosis.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anti-cancer properties. The compound's structural components suggest potential interactions with protein kinases, which are crucial in cancer progression and treatment.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-cancer Inhibits tumor growth in various cancer cell lines.,
Enzyme Modulation Potential to modulate protein kinase activity.
Cell Proliferation Affects cell cycle phases, particularly S phase.

The compound's mechanism of action is thought to involve the inhibition of specific protein kinases that play a role in signal transduction pathways associated with cancer. By modulating these pathways, the compound may hinder tumor growth and promote apoptosis in cancer cells.

Case Study: In Vitro and In Vivo Evaluations

A study evaluated the anti-proliferative effects of related compounds on various cancer cell lines (A549, Hela, BGC-823, and HepG2). The results indicated that compounds similar to this compound exhibited potent inhibitory activity against these cell lines, with some compounds showing effectiveness comparable to established chemotherapeutics like camptothecin. The in vivo data demonstrated significant tumor growth inhibition rates of 29.25% and 42.75% at doses of 20 mg/kg for the most effective compounds tested .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructureUnique Features
7-Chloro-6-fluoroquinoline C9H6ClFNPrimarily used as an antibacterial agent.
4-Aminoquinoline C9H10N2Known for antimalarial properties; simpler structure.
1-(4-Fluorophenyl)-4-hydroxyquinolin C15H12FNOStudied for neuroprotective effects.

These comparisons highlight the unique structural and functional aspects of this compound, particularly its complex interactions with biological targets.

Q & A

Q. What are the typical synthetic routes for preparing 7-chloro-6-fluoro-4-substituted cinnolinecarboxylic acid derivatives?

The synthesis of such derivatives often involves halogenation, cyclization, and functional group modification. For example:

  • Step 1 : Start with a halogenated benzoic acid precursor (e.g., 3-chloro-2,4,5-trifluorobenzoic acid), synthesized via diazotization using sodium nitrite and cupric chloride in acidic conditions .
  • Step 2 : Introduce the cinnoline core via cyclization under reflux with reagents like phosphoryl chloride.
  • Step 3 : Functionalize the 4-position using a Schiff base reaction with 3-phenyl-2-propenylideneamine.
    Key Considerations: Monitor reaction pH and temperature to avoid over-halogenation or decomposition. Use X-ray crystallography (as in ) to confirm regioselectivity .

Q. How is the crystal structure of related intermediates validated?

X-ray crystallography is the gold standard. For example:

  • In , the dihedral angle between the carboxyl group and benzene ring (6.8°) and intermolecular O–H···O hydrogen bonds were critical for confirming molecular packing .
  • Use refinement software (e.g., SHELXL) to model H atoms geometrically with fixed bond lengths (O–H = 0.82 Å, C–H = 0.93 Å) .

Q. What analytical methods are used to characterize this compound?

  • HPLC : Purity assessment (≥95% as in ) .
  • NMR : Confirm substitution patterns (e.g., fluorine and chlorine integration).
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS).

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Employ Design of Experiments (DoE) methodologies:

  • Factor Screening : Vary temperature, solvent (e.g., DMF vs. toluene), and catalyst loading (e.g., palladium or copper in ) .
  • Response Surface Modeling : Optimize parameters like reaction time (e.g., 24–72 hours in ) for amino acid conjugates .
    Example: highlights statistical methods to minimize trial-and-error approaches, reducing development time by 30–50% .

Q. How are computational tools used to predict reaction pathways?

  • Quantum Chemical Calculations : ICReDD () uses reaction path searches to identify transition states and intermediates .
  • Density Functional Theory (DFT) : Predict regioselectivity in halogenation or cyclization steps.
    Case Study: Computational modeling of hydrogen bonding (e.g., O–H···O in ) can guide solvent selection to stabilize intermediates .

Q. How to resolve contradictions in spectroscopic data?

  • Contradiction Example : Discrepancies in NMR shifts due to tautomerism or solvent effects.
  • Resolution : Combine multiple techniques (e.g., X-ray for absolute configuration, variable-temperature NMR to study dynamic processes).
  • Data Cross-Validation : Compare with structurally analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in ) .

Q. What strategies improve solubility for biological testing?

  • Salt Formation : Use hydrochloride or ethanesulphonate salts (as in ) .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester in ) to enhance membrane permeability .
  • Co-solvent Systems : Test DMSO-water or ethanol-water mixtures, noting stability via HPLC.

Q. How are intermolecular interactions exploited for solid-state stability?

  • Hydrogen Bonding : Carboxylic acid dimers (O–H···O in ) enhance crystal packing .
  • π-π Stacking : The phenyl-propenylidene moiety () may contribute to stacking interactions in the cinnoline core .

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